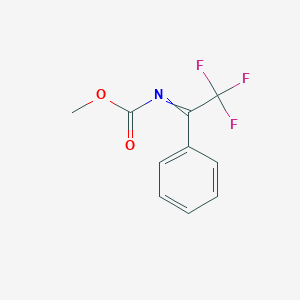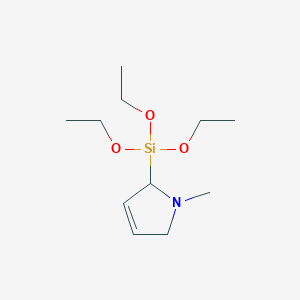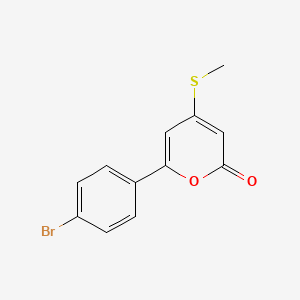
Copper;samarium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper and samarium are elements that can form various compounds, each with unique properties and applications. Copper is a transition metal known for its excellent electrical and thermal conductivity, while samarium is a rare-earth element with notable magnetic properties. When combined, these elements can form compounds that exhibit a range of interesting characteristics, making them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of copper and samarium compounds can be achieved through several methods. One common approach is the solid-state reaction, where copper and samarium oxides are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. For example, samarium-doped copper ferrites can be synthesized by the solution combustion technique, which involves dissolving the metal salts in a suitable solvent and igniting the mixture to produce the compound .
Industrial Production Methods: In industrial settings, the preparation of copper and samarium compounds often involves high-temperature processes and specialized equipment. For instance, the ceramic method is widely used, where the reactants are ground into fine powders, mixed, and heated in a furnace to achieve the desired product. This method is particularly useful for producing mixed metal oxides and other complex compounds .
化学反応の分析
Types of Reactions: Copper and samarium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while copper can form coordination complexes with various ligands .
Common Reagents and Conditions: Common reagents used in the reactions of copper and samarium compounds include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and organic ligands (such as ethylenediamine). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of copper and samarium compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with chlorine can produce samarium trichloride, while the reaction of copper with ammonia can form coordination complexes such as tetramminecopper(II) sulfate .
科学的研究の応用
Copper and samarium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions, including organic synthesis and polymerization. In biology, samarium compounds are used in cancer treatment due to their ability to target and destroy cancer cells. In industry, copper and samarium compounds are used in the production of high-performance magnets, electronic devices, and optoelectronic materials .
作用機序
The mechanism of action of copper and samarium compounds varies depending on their specific application. For example, copper’s antimicrobial activity is primarily due to the generation of reactive oxygen species, which damage microbial cell membranes and DNA . Samarium compounds, on the other hand, can act as catalysts by providing active sites for chemical reactions, facilitating the formation of desired products .
類似化合物との比較
Copper and samarium compounds can be compared with other similar compounds, such as those formed with other rare-earth elements or transition metals. For example, samarium compounds can be compared with europium or gadolinium compounds, which also exhibit unique magnetic and catalytic properties. Copper compounds can be compared with those of silver or gold, which have similar chemical behaviors but different physical properties .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Silver compounds
- Gold compounds
Conclusion
Copper and samarium compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique properties, such as high magnetic strength and catalytic activity, make them valuable in various fields, from chemistry and biology to electronics and medicine. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further explore their potential and develop new applications.
特性
CAS番号 |
154438-59-2 |
|---|---|
分子式 |
Cu6Sm5 |
分子量 |
1133.1 g/mol |
IUPAC名 |
copper;samarium |
InChI |
InChI=1S/6Cu.5Sm |
InChIキー |
BQAFKQZDKPLIHH-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm].[Sm].[Sm].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)


![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



